p-Quinquephenyl
Overview
Description
p-Quinquephenyl, a linear polyphenyl compound, is part of a broader class of polyphenyls that have been extensively studied due to their interesting physical properties and potential applications in materials science. The synthesis of p-quinquephenyl and its derivatives has been achieved through various methods, including the Ullmann cross-coupling reaction and organometallic coupling followed by electrophile-induced cyclization . These compounds have been characterized by a range of techniques, including ultraviolet spectral studies, infrared studies, and proton magnetic resonance spectroscopy .
Synthesis Analysis
The synthesis of p-quinquephenyl involves the Ullmann cross-coupling reaction, which is a method used to synthesize biaryls through the coupling of aryl halides with the aid of copper . Additionally, novel aromatic polyimides containing a p-quinquephenyl unit have been synthesized from a rigid tetracarboxylic dianhydride, which was itself synthesized starting from diethyl 4-bromophthalate . Furthermore, the synthesis of ethynyl-substituted quinquephenyls has been reported, providing a pathway to extended fused-ring structures .
Molecular Structure Analysis
The molecular structure of p-quinquephenyl has been determined through crystallographic studies, revealing that the molecules are linear and planar . The crystal structures of p-quinquephenyl oligomers show that the unit cell dimensions increase with molecular length, and the herringbone nature of the packing varies among different oligomers . Additionally, the molecular structure has been implicated in the stabilization of cationic charge in poly-p-phenylene cation radicals, as evidenced by the quinoidal charge delocalization observed in a quaterphenyl derivative .
Chemical Reactions Analysis
p-Quinquephenyl and its derivatives participate in various chemical reactions. For instance, the self-polymerization of quinoxaline monomers, which carry phenyl substituents, occurs via nucleophilic aromatic substitution reactions (SNAr) . Moreover, the synthesis of pyrrolo[1,2-a]quinolines and ullazines involves the reaction of N-arylpyrroles with arylalkynes under visible light irradiation, followed by intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-quinquephenyl have been explored through different analytical techniques. The polyimides containing p-quinquephenyl units exhibit high glass transition temperatures and crystallize above these temperatures, reflecting the effects of the p-quinquephenyl structure in their high storage modulus above the glass transition temperature . The photoluminescence properties of p-quinquephenyl have been studied, revealing a positive solvatochromic effect in solutions and crystalline films . Additionally, atomistic molecular-dynamics simulations have provided insights into the liquid-crystalline properties of p-quinquephenyl, including the identification of nematic and smectic phases .
Scientific Research Applications
Application 1: Photoluminescence Properties of Single Crystalline Films
- Summary of the Application : p-Quinquephenyl, consisting of five conjugated phenyl rings (5P), is used in the growth of large-area free-standing single-crystalline films. These films are of great interest for organic optoelectronics as they can achieve high electrical and electro-optical characteristics in devices .
- Methods of Application or Experimental Procedures : High-quality crystals were grown by slow cooling of a hot chlorobenzene solution. The crystal structure of p-quinquephenyl at 293 K and 85 K was refined by single-crystal X-ray diffraction .
- Results or Outcomes : The optical absorption and photoluminescence spectra of solutions and crystalline films were obtained and analyzed; a positive solvatochromic effect was detected . The photoluminescence quantum yield (PLQY) of dilute solutions (A max < 0.1) was measured relative to a solution of 1,4-bis-2- (5-phenyloxazolyl)-benzene in cyclohexane (φQYPL = 0.93 ).
Application 2: Twist Phase Transition in Poly(p-phenylene) Oligomers
- Summary of the Application : p-Quinquephenyl is used in the study of twist phase transitions in poly(p-phenylene) oligomers. The heat capacity of crystalline p-quinquephenyl was measured by adiabatic calorimetry below room temperature .
- Methods of Application or Experimental Procedures : The heat capacity of crystalline p-quinquephenyl was measured by adiabatic calorimetry below room temperature. A broad hump was detected around 264 K and attributed to a phase transition .
- Results or Outcomes : Through this phase transition, an average molecular conformation changes from the planar to the twisted one on cooling. A similar anomaly was also detected for crystalline p-sexiphenyl around 295 K by chopped-light ac calorimetry .
Application 3: Synthesis of Armchair Carbon Nanobelt
- Summary of the Application : p-Quinquephenyl is used in the synthesis of a new armchair carbon nanobelt. This nanobelt exhibits a preferential binding affinity towards C70 over C60 as found from photoluminescence titration experiments .
- Methods of Application or Experimental Procedures : The new armchair carbon nanobelt is successfully synthesized by tuning the regioselectivity of the Scholl reaction of 1,1′:2′,1′′:4′′,1′′′:2′′′,1′′′′-quinquephenyl .
- Results or Outcomes : The synthesized nanobelt exhibits a preferential binding affinity towards C70 over C60 as found from photoluminescence titration experiments .
Safety And Hazards
When handling p-Quinquephenyl, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
1,4-bis(4-phenylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-30(22-20-29)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCUOJTVNIHQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184751 | |
Record name | p-Quinquephenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Quinquephenyl | |
CAS RN |
3073-05-0 | |
Record name | p-Quinquephenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Quinquephenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Quinquephenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.